Etanterol

Description

BenchChem offers high-quality Etanterol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Etanterol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

93047-39-3 |

|---|---|

Molecular Formula |

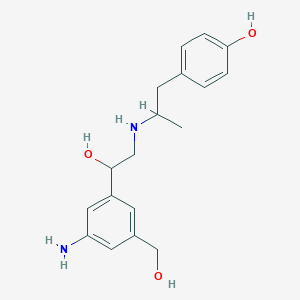

C18H24N2O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

4-[2-[[2-[3-amino-5-(hydroxymethyl)phenyl]-2-hydroxyethyl]amino]propyl]phenol |

InChI |

InChI=1S/C18H24N2O3/c1-12(6-13-2-4-17(22)5-3-13)20-10-18(23)15-7-14(11-21)8-16(19)9-15/h2-5,7-9,12,18,20-23H,6,10-11,19H2,1H3 |

InChI Key |

BMMHZTIQZODVHZ-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)CO)N)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)CO)N)O |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Etanterol

Mechanism of Action at the Receptor Level

Etanterol is classified as a beta-2 adrenoreceptor agonist googleapis.comgoogle.com. Beta-2 adrenergic receptors are a subtype of G-protein coupled receptors (GPCRs) predominantly expressed on the smooth muscle cells of the airways nih.govwikipedia.org. The mechanism of action for beta-2 adrenergic receptor agonists, including Etanterol, involves binding to and activating these receptors. This activation leads to the coupling of the receptor with a stimulatory G protein (Gs protein) nih.govmdpi.com. Subsequently, the alpha subunit of the Gs protein dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) nih.govwikipedia.orgmdpi.comwikipedia.org. The resulting increase in intracellular cAMP levels acts as a crucial second messenger, leading to the activation of protein kinase A (PKA) wikipedia.orgmdpi.comwikipedia.org.

The activation of PKA, a downstream effect of beta-2 adrenergic receptor stimulation, is central to mediating smooth muscle relaxation and inducing bronchodilation wikipedia.orgmdpi.comwikipedia.org. In the pulmonary system, elevated intracellular cAMP concentrations contribute to a decrease in intracellular calcium levels and activate PKA wikipedia.orgfrontiersin.orgcvphysiology.com. These molecular changes lead to the inactivation of myosin light-chain kinase (MLCK) and the activation of myosin light-chain phosphatase (MLCP) wikipedia.orgfrontiersin.orgcvphysiology.com. Since MLCK-mediated phosphorylation of the 20 kDa regulatory myosin light chain (MLC) is an obligatory event for smooth muscle contraction, its inactivation by PKA promotes muscle relaxation frontiersin.orgcvphysiology.comresearchgate.net. Furthermore, beta-2 agonists can facilitate the opening of large conductance calcium-activated potassium channels, which contributes to the hyperpolarization of airway smooth muscle cells mdpi.comwikipedia.org. The collective outcome of reduced intracellular calcium, enhanced membrane potassium conductance, and diminished MLCK activity is the relaxation of smooth muscle, thereby leading to bronchodilation wikipedia.orgwikipedia.orgfrontiersin.orgcvphysiology.com.

Receptor Binding Dynamics

Beta-1 adrenergic receptors are primarily located in cardiac tissues cvpharmacology.complos.org. While Etanterol is characterized as a beta-2 adrenoreceptor agonist googleapis.comgoogle.com, implying a selective action on beta-2 receptors, the degree of selectivity is relative. Generally, selective beta-2 agonists aim to minimize interaction with beta-1 receptors to mitigate potential cardiac side effects clevelandclinic.orgdrugbank.com. However, it is noted that the selectivity of beta-2 agonists can be diminished at higher concentrations, leading to some degree of beta-1 receptor activation nih.govnih.gov. Specific quantitative data on Etanterol's affinity for beta-1 receptors was not available in the provided literature.

Etanterol functions as an agonist at the beta-2 adrenergic receptor googleapis.comgoogle.com, initiating the characteristic intracellular signaling cascade of Gs protein-coupled receptors nih.govwikipedia.orgmdpi.com. The binding of agonists to the beta-2 adrenergic receptor induces significant conformational changes in the receptor structure. These changes include an approximate 14 Å outward movement at the cytoplasmic end of transmembrane segment 6 (TM6) and an alpha helical extension at the cytoplasmic end of TM5, which are critical for the receptor's coupling with and activation of the Gs protein wikipedia.org. While the precise atomic-level binding dynamics and specific amino acid interactions of Etanterol with the beta-2 adrenergic receptor would typically be elucidated through detailed structural and computational studies, the general principles of beta-2 agonist binding apply.

Molecular Interaction Profiling

Molecular interaction profiling involves the comprehensive analysis of how a compound interacts with various biological targets at a molecular level. This often employs computational techniques such as molecular docking and molecular dynamics simulations to predict binding affinities and modes of interaction researchgate.netnih.govcollaborativedrug.comsysrevpharm.org. In a study focused on identifying potential allosteric inhibitors of tropomyosin-receptor kinase A (TrkA), Etanterol was one of the compounds evaluated through molecular docking researchgate.netnih.gov. TrkA is a receptor tyrosine kinase implicated in the development of various human cancers researchgate.netnih.gov.

The molecular docking analysis for Etanterol against TrkA yielded a docking score of -9.146 kcal/mol and a MM-GBSA dG bind value of -55.76 kcal/mol researchgate.netnih.gov. These computational values suggest a predicted binding interaction with the TrkA receptor. While the study's primary focus was on other compounds exhibiting higher docking scores, the inclusion of Etanterol in this profiling highlights its potential for diverse molecular interactions beyond its established beta-adrenergic activity researchgate.netnih.gov. Such findings contribute to the broader understanding of a compound's molecular pharmacology and can inform structure-activity relationship (SAR) studies, which aim to correlate a molecule's chemical structure with its observed biological activities collaborativedrug.comsysrevpharm.orgwikipedia.org.

Molecular Docking Data for Etanterol against Tropomyosin-receptor kinase A (TrkA)

| Compound | Docking Score (kcal/mol) | MM-GBSA dG bind (kcal/mol) |

| Etanterol | -9.146 | -55.76 |

| Data derived from a molecular docking study evaluating potential TrkA inhibitors researchgate.netnih.gov. |

Predicted Biological Targets and Off-Targets

Based on computational predictions utilizing the Similarity Ensemble Approach (SEA), Etanterol is predicted to interact with specific biological targets. wikipedia.orgrndsystems.com This method assesses the pharmacological similarity of a compound to known ligands within reference databases, such as ChEMBL. wikipedia.orgrndsystems.com The primary predicted biological targets for Etanterol are the Beta-1 adrenergic receptor (ADRB1) and the Beta-2 adrenergic receptor (ADRB2). wikipedia.orgrndsystems.com

The significance of these predictions is quantified by pSEA values, which normalize aggregate results against a random chemical background. wikipedia.orgrndsystems.com For Etanterol, the predicted pSEA value for ADRB1 is 0.47, and for ADRB2, it is 0.40. wikipedia.orgrndsystems.com These predictions suggest a potential interaction with both receptor subtypes.

Table 1: Predicted Biological Targets of Etanterol

| Predicted Target | pSEA Value wikipedia.orgrndsystems.com |

| ADRB1 | 0.47 |

| ADRB2 | 0.40 |

Ligand-Receptor Interaction Analysis

Beta-adrenergic receptors, including ADRB1 and ADRB2, belong to the superfamily A of seven-transmembrane G protein-coupled receptors (GPCRs). mdpi.complos.orgnih.gov These receptors are activated by catecholamines like epinephrine (B1671497) and norepinephrine, leading to a cascade of intracellular signaling events. mdpi.comnih.govwikipedia.orguniprot.org Upon ligand binding, GPCRs undergo conformational changes that increase the intrinsic guanine (B1146940) nucleotide exchange factor (GEF) activity, converting associated Gα subunits into a GTP-bound state. mdpi.comnih.gov This triggers the dissociation of Gα-GTP from Gβγ subunits. mdpi.comnih.gov The activated Gαs-GTP subunit then binds to and activates adenylyl cyclase, leading to the generation of cyclic adenosine monophosphate (cAMP), a crucial second messenger. mdpi.comnih.govwikipedia.orgscielo.br cAMP, in turn, activates downstream effectors such as Protein Kinase A (PKA), which phosphorylates various targets, including ion channels, enzymes, and transcription factors, mediating physiological responses like smooth muscle relaxation and bronchodilation. mdpi.comnih.govwikipedia.orgscielo.br

Studies on beta-adrenergic receptors indicate that agonist binding often involves the formation of a highly structured hydrogen bond network, further stabilized by internal water molecules. plos.orgbiorxiv.org For instance, agonists interacting with ADRB1 and ADRB2 have been shown to form novel interaction networks with residues like Asp(3.32) and Asn(7.39), where water molecules play a significant role in stabilizing these interactions. plos.orgbiorxiv.org While Etanterol is predicted to target these receptors, specific detailed ligand-receptor interaction analyses, such as precise binding sites, key interacting residues, or detailed binding kinetics unique to Etanterol, were not available in the consulted literature. The understanding of its interaction is currently inferred from general mechanisms of beta-adrenergic receptor agonists.

Structural Biology and Cheminformatics of Etanterol

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify how modifications to a compound's chemical structure influence its biological activity. For Etanterol, a compound identified as a beta-2 adrenoreceptor agonist google.comgoogle.comgoogle.comgoogle.comgoogle.com and more recently explored as a potential allosteric inhibitor of tropomyosin-receptor kinase A (TrkA) researchgate.netnih.govscienceopen.com, SAR principles are applied to decipher the molecular determinants of its interaction with these biological targets.

The core principle of SAR involves systematically altering specific parts of a lead molecule, such as Etanterol, and observing the resulting changes in biological potency, selectivity, or other pharmacological effects. This iterative process helps to map the pharmacophore – the essential structural features responsible for activity – and identify regions amenable to modification for lead optimization fiveable.meresearchgate.net. For Etanterol, understanding its SAR would involve examining how changes to its various functional groups (e.g., hydroxyls, amines, aromatic rings) impact its affinity and efficacy at adrenergic receptors or its binding to the TrkA allosteric site. Key structural features, such as the spatial arrangement of hydrogen bond donors/acceptors, lipophilicity, and electronic properties, are typically investigated to elucidate their contribution to binding and activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) methodologies build upon SAR by establishing mathematical models that correlate a compound's physicochemical properties (descriptors) with its biological activity acs.orgnih.gov. These models enable the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process acs.orgnih.gov. For Etanterol, QSAR studies would involve calculating various molecular descriptors (e.g., logP for lipophilicity, molecular weight, topological indices, electronic parameters) for a series of Etanterol analogues and correlating them with their measured (or predicted) biological activities, such as binding affinity or inhibitory concentration acs.orgnih.gov. Common QSAR approaches include multiple linear regression (MLR) and partial least squares (PLS) regression, which aim to identify the most significant descriptors influencing activity nih.govnih.gov. While specific QSAR models for Etanterol analogues were not detailed in the provided information, the general application of QSAR in drug repurposing and lead optimization is well-established, utilizing computational tools for virtual screening and binding energy calculations researchgate.netnih.govscienceopen.comacs.org.

While comprehensive experimental SAR data for a series of Etanterol analogues is not extensively detailed, computational studies provide insights into the predicted influence of structural features on its biological interactions. For instance, in a drug repurposing study targeting the allosteric inhibition of tropomyosin-receptor kinase A (TrkA), Etanterol was identified among a pool of approved drugs screened using molecular docking researchgate.netnih.govscienceopen.com. The study evaluated the binding affinity of various compounds to the TrkA allosteric site.

The docking scores and MM-GBSA binding energies for Etanterol and other selected compounds are presented in the table below, illustrating their predicted binding potential to TrkA. A lower (more negative) docking score and MM-GBSA dG bind energy indicate a stronger predicted binding affinity.

| Compound | Docking Score (kcal/mol) researchgate.netnih.govscienceopen.com | MM-GBSA dG bind (kcal/mol) researchgate.netnih.govscienceopen.com |

| TrkA–ligand | -10.689 | -105.51 |

| Delanzomib (B1684677) | -10.643 | -67.96 |

| Tibalosin | -10.184 | -50.54 |

| Etanterol | -9.146 | -55.76 |

| Ractopamine | -9.117 | -53.23 |

| Primidolol | -9.084 | -54.35 |

| Cliropamine | -9.022 | -52.04 |

This computational data suggests that Etanterol exhibits a favorable predicted binding affinity to the TrkA allosteric site, comparable to other compounds identified in the screening. Such findings from molecular docking and molecular dynamics simulations are crucial for preliminary SAR studies, indicating which structural frameworks might be promising for further experimental investigation and modification researchgate.netnih.gov. The precise influence of specific structural modifications on Etanterol's predicted TrkA inhibition would be further elucidated through the design and testing of targeted analogues, aiming to optimize interactions with key residues in the binding pocket, such as hydrophobic contacts with LYS544, LEU564, and PHE589 scienceopen.com.

Design and Synthesis of Etanterol Analogues and Derivatives

The insights gained from SAR and QSAR studies directly inform the rational design and synthesis of Etanterol analogues and derivatives, with the ultimate goal of optimizing its biological activity and physicochemical properties.

Rational design strategies for lead optimization involve a systematic approach to modify the lead compound (Etanterol) based on its known or predicted interactions with the target fiveable.meresearchgate.netnih.govmdpi.com. Key strategies include:

Bioisosteric Replacement: Replacing specific atoms or functional groups with others that have similar size, shape, and electronic properties but may offer improved metabolic stability, potency, or selectivity fiveable.memdpi.com. For Etanterol, this could involve modifying the hydroxyl or amine groups, or the aromatic rings.

Scaffold Hopping: Exploring different chemical scaffolds that retain the essential pharmacophoric features while potentially offering new intellectual property or improved properties fiveable.me. This would involve changing the core structure of Etanterol while maintaining the critical elements for target binding.

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein (e.g., TrkA) to design complementary ligands fiveable.menih.gov. This involves molecular docking and molecular dynamics simulations to predict how Etanterol and its analogues bind, guiding modifications to enhance fit and interaction with the binding site researchgate.netnih.govnih.gov.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that weakly bind to the target and then growing or linking these fragments to create more potent compounds fiveable.me. While not explicitly stated for Etanterol, this is a general strategy that could be applied.

The synthesis of Etanterol analogues and derivatives involves various chemical transformations to achieve structural diversification. General synthetic pathways in medicinal chemistry often focus on modifying specific parts of the molecule, such as side chains, aromatic rings, or introducing new functional groups googleapis.comnih.gov. For a compound like Etanterol (C18H24N2O3), which contains aromatic rings, hydroxyl groups, and an amine, common synthetic strategies would include:

Alkylation/Acylation of Amines and Hydroxyls: Introducing different alkyl or acyl groups to the amine or hydroxyl functionalities to modulate polarity, lipophilicity, and hydrogen bonding capabilities.

Aromatic Substitutions: Modifying the substitution patterns on the aromatic rings through electrophilic aromatic substitution or cross-coupling reactions to alter electronic properties and steric bulk.

Chiral Synthesis/Resolution: Given that Etanterol has defined stereocenters nih.gov, synthetic routes might involve asymmetric synthesis or chiral resolution to obtain specific enantiomers, as stereochemistry can significantly impact biological activity google.com.

Late-Stage Diversification: Modifying a common intermediate late in the synthetic route to rapidly generate a library of analogues, allowing for efficient exploration of SAR around a central scaffold nih.gov.

While specific detailed synthetic schemes for Etanterol analogues were not provided in the search results, these general chemical methodologies are routinely applied in the synthesis of drug candidates to achieve the desired structural modifications for lead optimization.

Prodrug Strategies and Transient Linker Conjugations

Prodrug strategies are employed to enhance the physicochemical or pharmacokinetic properties of active pharmaceutical ingredients (APIs) by temporarily masking their activity through conjugation to a carrier group nih.gov. This temporary linkage, often referred to as a "transient linker," is designed to be cleavable in vivo, typically through hydrolytic mechanisms, to release the active drug nih.gov. The design criteria for such long-acting prodrugs differ from conventional prodrugs, focusing on enabling formulation and administration from a drug delivery system (DDS) to achieve an extended duration of action.

Etanterol has been identified as a compound that can be conjugated to a carrier via such transient linker molecules nih.gov. These carrier-linked prodrugs are characterized by a temporary linkage between the active substance and a transient carrier group, which improves properties like solubility or bioavailability and can be easily removed in vivo nih.gov. The activation of these prodrugs can occur through enzymatic or non-enzymatic cleavage of the bond between the carrier and the drug molecule, or a sequential combination of both nih.gov. Transient linkers are non-enzymatically hydrolytically degradable under physiological conditions (aqueous buffer at pH 7.4, 37°C) with half-lives ranging from, for example, one hour to three months nih.gov. This approach is versatile, applicable to various classes of molecules, from small molecules to larger proteins nih.gov. The controlled release achieved through these prodrugs demonstrates excellent in vivo/in vitro correlation of linker cleavage nih.gov.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering cost-effective and time-efficient alternatives to traditional experimental methods by enabling in silico evaluation of large compound libraries.

While molecular docking is a fundamental technique in drug design, specific published research detailing molecular docking investigations directly involving Etanterol was not identified in the provided search results. However, in a general context, studies have shown that molecular docking can predict binding energies and identify key interactions, such as hydrogen bonds and pi-alkyl bonds, between ligands and protein active sites, substantiating biological activities. For instance, studies have used docking to investigate the inhibition potential of phytochemicals against bacterial proteins, with compounds showing strong binding affinities.

Virtual screening (VS) is a computational technique employed in drug discovery to search vast libraries of small molecules to identify structures most likely to bind to a drug target. It serves as an inexpensive and fast alternative or complement to high-throughput screening. VS methodologies are broadly categorized into two main types: ligand-based and structure-based.

Structure-Based Virtual Screening (SBVS): This approach is utilized when the 3D structure of the target protein is known, often obtained from experimental techniques like X-ray crystallography. Molecular docking is the primary method within SBVS, simulating ligand binding to predict optimal orientations and interactions.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target protein is unavailable, LBVS identifies compounds similar to known active ligands based on their chemical structure or properties. The underlying principle is that structurally similar compounds are likely to exhibit similar biological activity. Techniques like pharmacophore models, shape-based virtual screening, and field-based virtual screening fall under this category.

Virtual screening has been successfully applied to identify potential drug candidates across various therapeutic areas, including cancer. For example, studies have combined machine learning with virtual screening to identify potential inhibitors for cancer drug targets, followed by molecular docking to confirm interactions. Another study identified promising phytochemical compounds capable of binding to a liver cancer target protein through virtual screening. Despite the broad applicability of these methodologies, specific virtual screening campaigns directly involving Etanterol were not found in the search results.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time, providing atomic-level insights into the dynamic evolution, fluctuations, and conformational changes of biological molecules, such as proteins and nucleic acids, and their complexes. MD simulations are rooted in Newton's classic equations of motion and begin with a known set of coordinates, calculating forces on each atom to track their movements. This allows researchers to understand how structures change and interact, which is crucial for comprehending biological functions.

MD simulations are frequently employed in computational biology to investigate protein-protein interactions, protein-ligand docking, the effects of mutations, protein folding, and the flexibility of biomolecules. They can refine the accuracy of in silico models of receptor-ligand complexes and improve predictions of ligand binding modes. For instance, MD simulations have been used to validate ligand binding stability and confirm atomistic interaction details of selected candidates with target proteins, estimating binding stability by analyzing RMSD (Root Mean Square Deviation) of the ligand and protein. They provide more accurate atomic details of protein-ligand interactions, making predictions more explainable and offering insights into binding mechanisms.

While MD simulations are a powerful tool for understanding the dynamic behavior of drug-receptor complexes, no specific research findings on molecular dynamics simulations of Etanterol-receptor complexes were identified in the provided search results.

The Similarity Ensemble Approach (SEA) is a computational method used to predict the biological targets of a compound based on its resemblance to ligands annotated in reference databases like ChEMBL. SEA relates proteins by their pharmacology by aggregating chemical similarity among entire sets of ligands. By leveraging extreme value statistics, SEA filters out unreliable signals and normalizes results against a random chemical background to predict the significance of pharmacological similarity. This approach has been successfully applied to predict targets of marketed drugs, toxicity targets, and mechanism of action targets.

SEA is particularly valuable in early drug discovery for in silico target prediction, especially with the shift towards polypharmacology and the increasing availability of chemical and biological data. It has a wide scope, covering any target with at least one known annotated ligand. It can be used to rapidly search large compound databases and build cross-target similarity maps. The effectiveness of SEA models can be influenced by the type of molecular fingerprints used, and combining multiple SEA models can improve success rates.

Despite its broad utility in target prediction, specific applications of the Similarity Ensemble Approach directly involving Etanterol were not found in the provided search results.

Tanimoto similarity, also known as the Tanimoto coefficient, is a widely used metric in cheminformatics for quantifying the structural similarity between two chemical compounds. It is a core concept in ligand-based drug design, operating on the "molecular similarity principle," which posits that similar molecules tend to exhibit similar properties. The Tanimoto coefficient is typically calculated based on molecular fingerprints, which are binary representations of a molecule's chemical features. Values range from 0 (lowest similarity) to 1 (highest similarity).

In ligand-based virtual screening, Tanimoto similarity is used to identify compounds similar to known active ligands. For example, in computational predictions of biological activity, Tanimoto similarity calculations are often combined with methods like SEA to predict activity for commercially available molecules. Compounds with a Tanimoto coefficient above a certain threshold (e.g., 0.3 or 0.4) are often selected for further studies. While the Tanimoto scoring function is commonly used, it can sometimes bias towards larger candidate ligands.

No specific research findings detailing Tanimoto similarity calculations directly involving Etanterol were identified in the provided search results. However, the principles of Tanimoto similarity would be applicable to Etanterol for identifying structurally analogous compounds or guiding the design of new derivatives based on known active scaffolds.

Preclinical Research Methodologies and Findings

In Vitro Pharmacological Characterization

In vitro pharmacological characterization aims to understand how a compound interacts with its biological targets and elicits a response at a cellular level. This typically involves assays designed to measure receptor activation and functional responses.

Cell-based assays are widely used in drug discovery to provide important biological information about drug action mechanisms. These assays can monitor receptor-mediated activation of cellular signaling pathways nih.govnih.gov. For G protein-coupled receptors (GPCRs), such as the beta-2 adrenergic receptor, activation can be measured by assessing downstream events like cyclic adenosine (B11128) monophosphate (cAMP) generation or calcium flux nih.govnih.gov. Receptor binding assays can determine a drug's ability to disrupt or promote endogenous ligand-receptor interactions, its affinity for a receptor, and confirm receptor activation or inhibition nih.gov.

Table 1: Illustrative Cell-Based Assay Parameters for Receptor Activation

| Parameter | Description | Typical Measurement Unit | Etanterol Finding (Not Specifically Available) |

| EC50 | Concentration of drug causing 50% maximal effect (agonist) | nM, µM | Data not specifically reported in public domain search results. |

| Intrinsic Efficacy | Measure of the maximal response an agonist can produce relative to a full agonist | Ratio, % | Data not specifically reported in public domain search results. |

| Receptor Selectivity | Preference of a compound for one receptor subtype over others | Ratio (e.g., β2/β1) | Data not specifically reported in public domain search results. |

In vitro bronchodilation models are employed to assess the ability of a compound to relax airway smooth muscle, which is a key mechanism for bronchodilators. These models often involve isolated airway tissues or precision-cut lung slices, where changes in tension or airway caliber are measured in response to drug exposure nih.govtakarabio.com. Such studies help to determine the potency and efficacy of bronchodilatory agents.

Etanterol is recognized as a beta-2 adrenoreceptor agonist, a class of compounds known to provide bronchodilation nih.govevotec.com. However, specific quantitative data from in vitro bronchodilation models detailing Etanterol's potency or efficacy in such systems are not explicitly provided in the public domain search results. General discussions mention its inclusion in formulations designed for pulmonary delivery researchgate.net.

Table 2: Illustrative In Vitro Bronchodilation Model Parameters

| Parameter | Description | Typical Measurement Unit | Etanterol Finding (Not Specifically Available) |

| EC50 (Bronchodilation) | Concentration causing 50% maximal relaxation of airway smooth muscle | nM, µM | Data not specifically reported in public domain search results. |

| Maximal Relaxation (Emax) | The maximum relaxation achieved by the compound | % | Data not specifically reported in public domain search results. |

| Duration of Action (in vitro) | Time over which the bronchodilatory effect is maintained | Hours | Data not specifically reported in public domain search results. |

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling

Preclinical PK/PD modeling is a crucial aspect of drug development, aiming to understand the relationship between drug exposure, dose, and response. This involves characterizing how the body handles the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics) mmv.orgtakarabio.com. These models are used to predict human pharmacokinetics and inform dose selection for clinical trials nih.govd-nb.info.

Hepatic clearance is a major determinant of a drug's half-life and the duration of its effects in the body d-nb.info. In vitro hepatic clearance assessments are routinely conducted in pharmaceutical research to predict human clearance from in vitro data bioivt.comevotec.com.

Liver microsomes are subcellular fractions of the liver that contain a rich array of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) bioivt.com. They are widely used to screen new chemical entities for metabolic stability and to estimate in vivo hepatic clearance. Microsomal stability studies involve incubating the test compound with liver microsomes and monitoring the disappearance of the parent compound over time bioivt.com.

Etanterol has been mentioned in the context of liver microsome incubations for metabolic studies bioivt.com. However, specific quantitative data, such as intrinsic clearance values (CLint) or half-life in human liver microsomes for Etanterol, are not explicitly detailed in the public domain search results.

Table 3: Illustrative Liver Microsome Study Parameters

| Parameter | Description | Typical Measurement Unit | Etanterol Finding (Not Specifically Available) |

| Intrinsic Clearance (CLint) | Volume cleared by metabolism per minute per mg of microsomal protein | µL/min/mg protein | Data not specifically reported in public domain search results. |

| In Vitro Half-life (t1/2) | Time taken for 50% of the parent compound to be metabolized in the system | Minutes | Data not specifically reported in public domain search results. |

| Metabolite Identification | Identification of major metabolites formed by microsomal enzymes | N/A | Data not specifically reported in public domain search results. |

Hepatocyte suspension models are considered a gold standard in vitro model for studying liver metabolism, as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes within the intact cell nih.gov. They provide a valuable in vitro model for predicting in vivo hepatic clearance and can be used to profile for metabolites formed by both enzyme phases nih.gov. Hepatocyte stability assays involve incubating the test compound with cryopreserved hepatocytes and monitoring its disappearance. These models can also be used to assess the intrinsic clearance of low-clearance compounds d-nb.infoevotec.com.

Table 4: Illustrative Hepatocyte Suspension Model Parameters

| Parameter | Description | Typical Measurement Unit | Etanterol Finding (Not Specifically Available) |

| Intrinsic Clearance (CLint) | Volume cleared by metabolism per minute per million cells | µL/min/10^6 cells | Data not specifically reported in public domain search results. |

| In Vitro Half-life (t1/2) | Time taken for 50% of the parent compound to be metabolized in the system | Minutes, Hours | Data not specifically reported in public domain search results. |

| Metabolite Profiling | Comprehensive analysis of metabolites formed by both Phase I and II enzymes | N/A | Data not specifically reported in public domain search results. |

In Vitro Hepatic Clearance Assessments

Liver S9 Fraction Analyses

Liver S9 fractions are a critical in vitro tool in drug metabolism studies, representing a post-mitochondrial supernatant fraction of liver homogenate. xenotech.comevotec.comnih.govcreative-bioarray.com This fraction contains both microsomal and cytosolic enzymes, offering a broader metabolic repertoire than microsomes alone, encompassing both Phase I and Phase II metabolic reactions. evotec.comcreative-bioarray.comnih.gov S9 fractions are routinely used to assess the metabolic stability of a compound (i.e., the percentage of the original drug remaining over time) and to identify metabolites formed. evotec.comcreative-bioarray.com They are particularly advantageous for early-stage drug screening due to their cost-efficiency, ease of use, and amenability to high-throughput automation. evotec.comnih.gov When conducting S9 stability assays, the test compound is incubated with the S9 fraction in the presence of necessary cofactors (e.g., NADPH, UDPGA), and the disappearance of the test compound is monitored over time, typically using liquid chromatography-mass spectrometry (LC-MS) analysis. evotec.com

In Vitro Drug-Drug Interaction (DDI) Potential

Assessing the in vitro drug-drug interaction (DDI) potential of a compound is a crucial step in preclinical development to understand how a new drug might affect or be affected by co-administered therapies. europa.eud-nb.infoich.org DDIs can lead to altered drug efficacy or increased toxicity. europa.eud-nb.info Regulatory agencies, such as the FDA and EMA, provide guidelines on investigating DDI potential, typically involving in vitro studies followed by in vivo studies. europa.euich.orgfda.gov These studies primarily focus on the compound's interaction with drug-metabolizing enzymes and drug transporters. europa.euich.org

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the Phase I metabolism of a vast number of drugs and xenobiotics. d-nb.infocriver.comnih.gov Alterations in CYP enzyme activity, through either inhibition or induction, are primary mechanisms leading to pharmacokinetic DDIs. d-nb.infocriver.comnih.gov

CYP Inhibition Studies: These studies determine if a compound can inhibit the activity of specific CYP isoforms. criver.com Inhibition can be direct (reversible, competitive, non-competitive, or uncompetitive) or time-dependent (irreversible or quasi-irreversible). criver.com Inhibition assays typically use human liver microsomes and specific probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5). criver.com

CYP Induction Studies: These studies assess whether a compound can increase the expression levels of CYP enzymes. criver.combiomolther.orgevotec.com CYP induction is often mediated by nuclear receptors such as the aryl hydrocarbon receptor (AhR), pregnane (B1235032) X receptor (PXR), and constitutive androstane (B1237026) receptor (CAR), which transcriptionally activate CYP genes. criver.comevotec.com Induction assays are commonly performed in cultured human hepatocytes by evaluating mRNA levels and/or catalytic activity of key CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4). biomolther.orgevotec.com

UDP-Glucuronosyltransferases (UGTs) are a superfamily of Phase II enzymes that catalyze the glucuronidation of lipophilic substrates, converting them into more water-soluble glucuronides that are readily excreted from the body. solvobiotech.comuniprot.orgnih.gov UGTs play a significant role in the elimination and detoxification of drugs, xenobiotics, and endogenous compounds. uniprot.org

UGT Inhibition Studies: These studies evaluate whether a compound can inhibit the activity of specific UGT isoforms. solvobiotech.com Inhibition of UGTs can lead to altered pharmacokinetics of co-administered drugs that are UGT substrates. solvobiotech.com Assays typically involve incubating the test compound with recombinant UGT enzymes or human liver microsomes in the presence of a specific probe substrate and the cofactor UDP-glucuronic acid (UDPGA), followed by quantification of glucuronide metabolites. solvobiotech.com

UGT Induction Studies: While the primary focus of UGT studies in DDI assessment is often inhibition, the induction of UGT enzymes can also be relevant, as it may lead to increased metabolism and reduced exposure of co-administered drugs.

Drug transporters are membrane proteins that regulate the absorption, distribution, and excretion (ADME) of drugs by mediating their movement across biological membranes. nuvisan.comevotec.combioivt.com Interactions with drug transporters can significantly influence a drug's pharmacokinetics and contribute to DDIs. nuvisan.comevotec.combioivt.com

Substrate and Inhibition Studies: In vitro drug transporter assays determine if an investigational drug is a substrate for (i.e., transported by) or an inhibitor of clinically relevant transporters. evotec.combioivt.com Key transporters evaluated include efflux transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), and uptake transporters such as Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3), Organic Anion Transporters (OAT1, OAT3), Organic Cation Transporter 2 (OCT2), and Multidrug and Toxin Extrusion proteins (MATE1, MATE2-K). evotec.com These studies often utilize cell lines overexpressing specific human transporters (e.g., Caco-2 cells for P-gp efflux, MDCKII cells for P-gp or BCRP overexpression) or transporter vesicles. nuvisan.comdls.com

Metabolite Identification and Characterization

Metabolite identification and characterization studies are essential to understand the metabolic fate of a drug candidate and to identify the structures of its metabolites. ijpras.comevotec.comnih.govfrontiersin.org This information is critical for interpreting pharmacological, pharmacokinetic, and toxicological data. evotec.com Studies are conducted in vitro (e.g., in microsomal or hepatocyte incubations, or expressed enzyme incubations) and in vivo (e.g., in plasma, urine, other matrices from animal studies and human clinical trials). evotec.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary analytical technique used for metabolite profiling and identification, allowing for the determination of accurate mass and structural characterization of metabolites. ijpras.comevotec.comnih.gov This process involves detecting metabolites, often based on predicted molecular weights and fragmentation patterns, and then characterizing their structures. ijpras.comfrontiersin.org

Reaction Phenotyping Studies

Reaction phenotyping studies are conducted to identify the specific enzymes (both CYP and non-CYP) responsible for the metabolism of a drug candidate. evotec.comxenotech.combioivt.comyoutube.com This information is crucial for predicting potential DDIs with co-administered therapies and for identifying whether polymorphic enzymes play a significant role in the drug's metabolism. evotec.comxenotech.com Regulatory agencies recommend these studies, especially when a clearance pathway contributes significantly (e.g., >25%) to the total clearance of a drug. xenotech.combioivt.com

Common approaches in reaction phenotyping include:

Recombinant Human Enzyme Studies: Incubating the drug candidate with individual recombinant human CYP or UGT enzymes to determine which specific isoform metabolizes the compound. xenotech.combioivt.com

Chemical Inhibition Studies: Evaluating the effect of selective chemical inhibitors of specific enzymes on the metabolism of the drug in pooled human liver microsomes or S9 fractions. xenotech.comnih.gov

Correlation Analysis: Correlating the rate of drug metabolism with the activity of various CYP or UGT enzymes in individual human liver samples. xenotech.com

Before definitive reaction phenotyping, preliminary evaluations are conducted to establish initial rate conditions, ensuring that metabolite formation or substrate depletion is proportional to incubation time and protein concentration. xenotech.combioivt.comyoutube.com

Translational Research Principles in Preclinical Development

Considerations for Sex-Based Differences in Preclinical Models

Comprehensive preclinical research endeavors aim to elucidate the pharmacological profile and potential therapeutic applications of novel chemical entities. A critical aspect of robust preclinical methodology involves the consideration of sex as a biological variable, recognizing that biological responses can differ significantly between male and female models due to genetic, hormonal, and physiological distinctions nih.govnih.gov. Historically, preclinical studies have often exhibited a bias towards the use of male animals, a practice that can limit the generalizability of findings and potentially impede the translation of research into effective treatments for both sexes nih.gov. Regulatory bodies and scientific communities increasingly advocate for the inclusion of both male and female subjects in preclinical investigations to ensure a more complete understanding of drug effects nih.gov.

However, despite extensive searches for publicly available scientific literature, no specific preclinical research findings or detailed data tables focusing on sex-based differences in models for the chemical compound Etanterol were identified. Therefore, no specific data or research methodologies pertaining to sex-based differences in preclinical models of Etanterol can be presented at this time. The absence of such specific data precludes a discussion of detailed research findings or the generation of interactive data tables for Etanterol within this subsection.

Emerging Research Areas and Repurposing Potential

Investigation of Novel Therapeutic Applications

The strategy of drug repurposing, which involves identifying new therapeutic uses for existing or previously investigated compounds, offers a promising pathway to accelerate drug development and reduce associated costs nih.govuni-freiburg.demarefa.org. This approach leverages the known safety profiles of existing drugs, allowing researchers to focus on efficacy for new indications nih.gov.

Tropomyosin-receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a significant role in various biological processes, including neuronal development and function. Its dysregulation is implicated in several diseases, notably certain cancers, where TrkA activation contributes to approximately 7.4% of all human cancer cases en-academic.commarefa.org. Consequently, TrkA represents an attractive therapeutic target, and researchers are actively seeking new inhibitors, particularly those that act via allosteric mechanisms to potentially overcome limitations of existing ATP-competitive inhibitors, such as resistance development and toxicity en-academic.commarefa.org.

Etanterol has been computationally investigated as a potential allosteric inhibitor of TrkA. In a study employing molecular docking and molecular dynamics simulations to identify approved drugs with TrkA allosteric inhibitory potential, Etanterol was among the compounds analyzed. The computational analysis yielded a docking score of -9.146 kcal/mol and an MM-GBSA dG bind energy of -55.76 kcal/mol for Etanterol's interaction with the TrkA allosteric site en-academic.commarefa.org. While other compounds, such as delanzomib (B1684677) and tibalosin, were highlighted as more promising candidates for further experimental validation due to superior binding affinities, Etanterol's inclusion and computational metrics indicate its consideration within this research domain en-academic.commarefa.org.

The exploration of Etanterol as a TrkA allosteric inhibitor exemplifies the application of computational drug repurposing screens. These in-silico methods utilize advanced computing techniques, including molecular docking and molecular dynamics, to predict the efficacy of approved or investigational drugs against specific disease targets nih.govuni-freiburg.deen-academic.commarefa.org. Computational drug repurposing significantly reduces the time and cost associated with traditional drug discovery by enabling the rapid screening of large chemical libraries and the identification of potential candidates based on their predicted interactions with biological targets nih.govuni-freiburg.denih.gov. The investigation of Etanterol in this context demonstrates its role in the broader landscape of identifying novel therapeutic applications for existing compounds through advanced computational methodologies.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.